(Rac)-Atropine-d3

Description

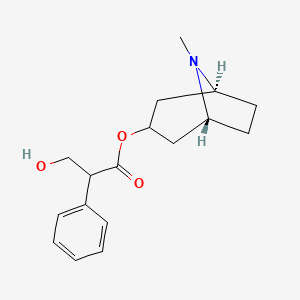

Structure

3D Structure

Properties

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUNBYITZUJHSG-PJPHBNEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020113, DTXSID601141720 | |

| Record name | Atropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4), Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/, Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/, Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/, 1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids, Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether, In water, 2,200 mg/l @ 25 °C | |

| Record name | SID11533003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Atropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATROPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Long, orthorhombic prisms from acetone, Rhombic needles (dilute ethyl alcohol), White crystals or powder | |

CAS No. |

51-55-8, 16175-85-2, 101-31-5, 5908-99-6 | |

| Record name | Atropine [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Atropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hyoscyamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester sulfate, hydrate (2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C0697DR9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATROPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

118.5 °C, MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/ | |

| Record name | Atropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATROPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

(Rac)-Atropine-d3: A Technical Deep Dive into its Mass Spectrometric Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of (Rac)-Atropine-d3 in mass spectrometry. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its behavior, fragmentation pathways, and application as an internal standard in quantitative analyses.

Introduction: The Role of Deuterated Internal Standards

In the realm of quantitative mass spectrometry, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable for achieving accurate and precise results. (Rac)-Atropine-d3, a deuterated analog of atropine, serves this critical function. The incorporation of deuterium atoms results in a molecule with a higher mass than the endogenous or unlabeled analyte. This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, even if they co-elute chromatographically. The key advantage of using a deuterated internal standard like (Rac)-Atropine-d3 is that it exhibits nearly identical chemical and physical properties to the unlabeled atropine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.

Ionization and Precursor Ion Formation

In typical Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of atropine and its deuterated analog, electrospray ionization (ESI) in the positive ion mode is employed. The basic nitrogen atom in the tropane ring of the atropine molecule is readily protonated in the ESI source, forming a protonated molecule, [M+H]⁺. This serves as the precursor ion for subsequent fragmentation in tandem mass spectrometry (MS/MS).

For (Rac)-Atropine, with a monoisotopic mass of 289.1834 g/mol , the expected precursor ion is observed at a mass-to-charge ratio (m/z) of 290.2. Due to the presence of three deuterium atoms, (Rac)-Atropine-d3 has a higher monoisotopic mass of 292.2020 g/mol . Consequently, its protonated precursor ion is detected at an m/z of 293.2.

Fragmentation Pathway and Product Ion Formation

Upon collision-induced dissociation (CID) in the collision cell of a tandem mass spectrometer, the protonated precursor ions of both atropine and (Rac)-Atropine-d3 undergo characteristic fragmentation. The primary fragmentation event involves the cleavage of the ester bond, leading to the formation of the tropylium ion and the tropine moiety.

However, the most abundant and characteristic fragment ion observed in the product ion spectrum of atropine is at m/z 124.1 . This fragment corresponds to the charged tropane moiety after the loss of the tropic acid group and a subsequent rearrangement. Another significant product ion is often observed at m/z 93.1 .

For (Rac)-Atropine-d3, where the three deuterium atoms are located on the N-methyl group of the tropane ring, the fragmentation pattern is analogous. The major product ion will also result from the fragmentation of the tropane ring. Critically, since the deuterium labels are on a part of the molecule that is retained in the major fragment, the resulting product ion will have a mass shift of +3 Da compared to the unlabeled atropine fragment. Therefore, the primary product ion for (Rac)-Atropine-d3 is observed at m/z 127.1 .

The following diagram illustrates the proposed fragmentation pathway for (Rac)-Atropine-d3:

Caption: Proposed fragmentation of (Rac)-Atropine-d3 in MS/MS.

Quantitative Data Summary

The following tables summarize the key quantitative data for the analysis of (Rac)-Atropine and its deuterated internal standard, (Rac)-Atropine-d3, by LC-MS/MS.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| (Rac)-Atropine | 290.2 | 124.2 | 93.2 |

| (Rac)-Atropine-d3 | 293.2 | 127.1 | - |

Table 2: Typical LC-MS/MS Experimental Parameters

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | ~3.0 - 4.0 kV |

| Desolvation Gas Flow | ~600 - 800 L/hr |

| Desolvation Temperature | ~350 - 500 °C |

| Collision Gas | Argon |

| Collision Energy | ~20 - 40 eV |

Experimental Protocols

Below is a generalized experimental protocol for the quantitative analysis of atropine using (Rac)-Atropine-d3 as an internal standard. This should be optimized for specific instrumentation and matrices.

5.1. Sample Preparation (Plasma)

-

To 100 µL of plasma sample, add 10 µL of (Rac)-Atropine-d3 internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

5.2. Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

5.3. Mass Spectrometry

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

The specific MRM transitions for atropine (e.g., 290.2 -> 124.2) and (Rac)-Atropine-d3 (293.2 -> 127.1) are monitored.

-

Instrument parameters such as collision energy and cone voltage should be optimized for maximum signal intensity for each transition.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a quantitative bioanalytical method using (Rac)-Atropine-d3.

Caption: General workflow for quantitative analysis.

Conclusion

(Rac)-Atropine-d3 serves as a robust and reliable internal standard for the quantitative analysis of atropine by mass spectrometry. Its mechanism of action in the mass spectrometer is characterized by a predictable mass shift in both the precursor and major product ions due to the presence of deuterium labels. This technical guide provides the foundational knowledge of its ionization, fragmentation, and application, enabling researchers and drug development professionals to develop and validate sensitive and accurate bioanalytical methods.

(Rac)-Atropine-d3: A Technical Guide to Pharmacokinetics and Metabolic Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Atropine-d3, the deuterated analog of the muscarinic receptor antagonist atropine, is a critical tool in pharmacokinetic (PK) and metabolic research. While primarily utilized as a stable isotope-labeled internal standard for the quantification of atropine in biological matrices, understanding its intrinsic pharmacokinetic properties and metabolic fate is crucial for the accurate interpretation of preclinical and clinical studies. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic profile of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect. This can result in a longer half-life and increased exposure. This technical guide provides a comprehensive overview of the known pharmacokinetics of unlabeled atropine as a baseline, the anticipated metabolic stability of (Rac)-Atropine-d3, and detailed experimental protocols for its evaluation.

Pharmacokinetics of Atropine

The pharmacokinetic profile of atropine has been characterized in various species, including humans and rats. Atropine is rapidly absorbed following intramuscular administration and is widely distributed throughout the body.[1] Its elimination is primarily through metabolism and subsequent renal excretion.[1][2] The pharmacokinetic parameters of unlabeled atropine are summarized in the tables below, providing a crucial reference for understanding the potential disposition of its deuterated counterpart.

Table 1: Human Pharmacokinetic Parameters of Atropine

| Parameter | Value | Route of Administration | Reference |

| Half-life (t½) | 2 to 4 hours | Intravenous, Intramuscular | [1] |

| Peak Plasma Conc. (Cmax) | 9.6 ng/mL (for 1.67 mg dose) | Intramuscular | [1] |

| Time to Peak (Tmax) | 3 to 60 minutes | Intramuscular | [1] |

| Bioavailability | ~50% | Intramuscular | [1] |

| Protein Binding | ~44% | - | [2] |

| Volume of Distribution (Vd) | 1.0 to 1.7 L/kg | - | [3] |

| Clearance | 2.9 to 6.8 mL/min/kg | Intravenous | [2] |

Table 2: Rat Pharmacokinetic Parameters of Atropine

| Parameter | Value | Route of Administration | Reference |

| Half-life (t½) | 9.8 minutes | Intraperitoneal | [4] |

| Peak Plasma Conc. (Cmax) | 274.25 ± 53.66 ng/mL | Intravenous | [5] |

| Area Under the Curve (AUC) | - | - | - |

| Bioavailability | 21.62% | Intragastric | [5] |

| Urinary Excretion | 11.33% | - | [5] |

Metabolic Stability of (Rac)-Atropine-d3

The metabolism of atropine is a key determinant of its duration of action. The major metabolic pathways include N-demethylation to noratropine, N-oxidation to atropine-N-oxide, and hydrolysis of the ester bond to form tropic acid and tropine.[2][3]

Expected Impact of Deuteration

The "(Rac)-Atropine-d3" designation indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium. The N-demethylation of atropine is a primary metabolic pathway mediated by cytochrome P450 (CYP) enzymes. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of cleavage by metabolic enzymes, a phenomenon known as the primary kinetic isotope effect .[6]

Therefore, it is anticipated that (Rac)-Atropine-d3 will exhibit greater metabolic stability compared to unlabeled atropine, specifically with respect to N-demethylation. This could result in:

-

Reduced formation of noratropine.

-

A longer plasma half-life.

-

Increased overall exposure (AUC).

It is also possible that blocking the N-demethylation pathway could lead to metabolic switching , where alternative metabolic pathways, such as N-oxidation or ester hydrolysis, become more prominent.[7][8]

Metabolic Pathway of Atropine

Caption: Metabolic pathways of atropine.

Experimental Protocols

The following are detailed methodologies for assessing the pharmacokinetics and metabolic stability of (Rac)-Atropine-d3.

In Vitro Metabolic Stability Assay

This protocol describes a typical experiment to determine the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of (Rac)-Atropine-d3.

Materials:

-

(Rac)-Atropine-d3

-

Unlabeled Atropine (as a comparator)

-

Pooled liver microsomes (human or relevant animal species)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of (Rac)-Atropine-d3 and unlabeled atropine in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system in phosphate buffer.

-

Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

-

Incubation:

-

Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

-

Initiate the reaction by adding a small volume of the (Rac)-Atropine-d3 stock solution to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).

-

Immediately add the NADPH regenerating system to start the metabolic reaction.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction and precipitate the proteins.

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of (Rac)-Atropine-d3 at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining (Rac)-Atropine-d3 against time.

-

The slope of the linear regression line will be the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

-

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the in vivo disposition of (Rac)-Atropine-d3.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, t½, AUC, Vd, CL) of (Rac)-Atropine-d3 in rats.

Materials:

-

(Rac)-Atropine-d3 formulated for intravenous (IV) or other desired route of administration.

-

Male Sprague-Dawley rats (or other appropriate strain).

-

Cannulas for blood collection (e.g., jugular vein cannulation).

-

Anticoagulant (e.g., heparin or EDTA).

-

Centrifuge for plasma separation.

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Animal Preparation:

-

Acclimate the rats to the housing conditions.

-

Surgically implant cannulas for dosing and blood sampling and allow for recovery.

-

-

Dosing:

-

Administer a single dose of (Rac)-Atropine-d3 via the desired route (e.g., IV bolus).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., pre-dose, and 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

-

Collect blood into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of (Rac)-Atropine-d3 in rat plasma.

-

Analyze the plasma samples to determine the concentration of (Rac)-Atropine-d3 at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental or compartmental analysis of the plasma concentration-time data.

-

Calculate the key pharmacokinetic parameters.

-

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

(Rac)-Atropine-d3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of (Rac)-Atropine-d3, a deuterated analog of atropine, for researchers, scientists, and drug development professionals. This document covers its chemical properties, mechanism of action, and relevant experimental protocols.

Core Data Summary

(Rac)-Atropine-d3 is a synthetic, isotopically labeled form of atropine, a well-known competitive antagonist of muscarinic acetylcholine receptors. The inclusion of deuterium atoms makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in analytical assays.

| Property | Value | References |

| CAS Number | 1276197-36-4 | [1][2][3] |

| 60365-55-1 (alternative) | [4][5] | |

| Molecular Weight | 292.39 g/mol | [1][6] |

| Molecular Formula | C₁₇H₂₀D₃NO₃ |

Mechanism of Action and Signaling Pathways

Atropine functions as a non-selective, competitive antagonist of the muscarinic acetylcholine receptor types M1, M2, M3, M4, and M5.[7][8] By binding to these receptors, atropine blocks the effects of the neurotransmitter acetylcholine. This inhibition of the parasympathetic nervous system leads to a variety of physiological effects, including increased heart rate, reduced secretions, and relaxation of smooth muscles.[9][10]

The signaling cascade initiated by muscarinic receptor activation is complex and dependent on the specific G-protein coupled to the receptor subtype. Atropine's antagonism prevents these downstream effects.

Experimental Protocols

(Rac)-Atropine-d3 is frequently utilized as an internal standard for the quantification of atropine in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Method for Quantification in Plasma

This protocol provides a general framework for the analysis of atropine in plasma. Optimization may be required based on the specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add an appropriate amount of (Rac)-Atropine-d3 solution as an internal standard.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. Liquid Chromatography

-

Column: A reversed-phase column, such as a Zorbax XDB-CN (75mm x 4.6mm i.d., 3.5µm), is suitable.[11]

-

Mobile Phase: A gradient elution using a mixture of purified water with formic acid and acetonitrile is commonly employed.[11]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in the positive mode is effective for atropine analysis.[11][12]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for atropine and (Rac)-Atropine-d3 would need to be optimized on the specific mass spectrometer.

References

- 1. (Rac)-Atropine-d3 | 1276197-36-4 [sigmaaldrich.com]

- 2. (Rac)-Atropine-d3 - CAS:1276197-36-4 - 吉林金泰化玻有限公司 [jtos-service.com]

- 3. Atropine-D3 – CRM LABSTANDARD [crmlabstandard.com]

- 4. (±)-Atropine-D3 | CAS 60365-55-1 | LGC Standards [lgcstandards.com]

- 5. (±)-Atropine-d3 (N-methyl-d3) | LGC Standards [lgcstandards.com]

- 6. (+/-)-Atropine-D3 | C17H23NO3 | CID 44224297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Atropine - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 10. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Proper Storage and Handling of (Rac)-Atropine-d3: A Technical Guide

(Rac)-Atropine-d3 , a deuterated isotopologue of atropine, serves as a critical internal standard for the accurate quantification of atropine in various biological matrices. Its use in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is essential for pharmacokinetic, metabolic, and toxicological studies in drug development and clinical research. This guide provides an in-depth overview of the proper storage, handling, and utilization of (Rac)-Atropine-d3 for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(Rac)-Atropine-d3 is a racemic mixture of the d- and l-isomers of atropine, with three deuterium atoms incorporated into the N-methyl group. This isotopic labeling results in a molecular weight shift, allowing for its differentiation from endogenous atropine in mass spectrometry-based assays.

| Property | Value |

| Chemical Formula | C₁₇H₂₀D₃NO₃ |

| Molecular Weight | 292.39 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, ethanol, and acetonitrile.[1] |

Proper Storage Conditions

The stability of (Rac)-Atropine-d3 is paramount to ensure the accuracy and reliability of experimental results. Improper storage can lead to degradation, compromising its function as an internal standard.

Temperature and Shelf Life

For long-term storage, (Rac)-Atropine-d3 powder should be stored at -20°C , where it can remain stable for up to three years.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[1] Some suppliers recommend storing stock solutions at -80°C for up to six months or at -20°C for one month.

| Storage Condition | Duration |

| -20°C (Powder) | Up to 3 years[1] |

| 4°C (Powder) | Up to 2 years[1] |

| -80°C (Stock Solution) | Up to 6 months |

| -20°C (Stock Solution) | Up to 1 month |

| 2-8°C (Solid) | Varies by supplier[2] |

Light and Moisture

(Rac)-Atropine-d3 is sensitive to light and moisture. It should be stored in a tightly sealed, light-resistant container in a dry environment. Exposure to light can cause photodegradation, while moisture can accelerate hydrolysis.

pH and Solution Stability

The stability of atropine in aqueous solutions is highly dependent on pH. Hydrolysis is a primary degradation pathway, and the rate of hydrolysis is minimized in acidic conditions. The optimal pH for atropine stability in aqueous solutions is between 3 and 4. As the pH increases towards neutral and alkaline, the rate of hydrolysis significantly increases. Therefore, when preparing aqueous solutions of (Rac)-Atropine-d3, it is advisable to use a buffer system to maintain an acidic pH.

Safe Handling Procedures

(Rac)-Atropine-d3, like its non-deuterated counterpart, is a potent anticholinergic agent and should be handled with care.

Personal Protective Equipment (PPE)

When handling (Rac)-Atropine-d3 powder or solutions, the following PPE should be worn:

-

Gloves: Chemical-resistant gloves are essential to prevent skin contact.

-

Lab Coat: A lab coat should be worn to protect clothing and skin.

-

Eye Protection: Safety glasses or goggles are necessary to protect the eyes from splashes or airborne particles.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Engineering Controls

Work with (Rac)-Atropine-d3 should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder or preparing concentrated stock solutions.

First Aid Measures

-

In case of skin contact: Immediately wash the affected area with soap and water.

-

In case of eye contact: Flush the eyes with copious amounts of water for at least 15 minutes.

-

If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.

-

If swallowed: Seek immediate medical attention. Do not induce vomiting.

Experimental Protocols

(Rac)-Atropine-d3 is primarily used as an internal standard in quantitative analytical methods. Below is a general workflow for its use in an LC-MS/MS assay.

Caption: General workflow for the use of (Rac)-Atropine-d3 as an internal standard.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh a known amount of (Rac)-Atropine-d3 powder. Dissolve the powder in a suitable solvent, such as methanol or acetonitrile, to achieve a high concentration stock solution (e.g., 1 mg/mL). Store the stock solution at -20°C or -80°C in a tightly sealed, light-resistant vial.

-

Working Solution Preparation: Prepare a working solution by diluting the stock solution with the appropriate solvent (often the initial mobile phase of the LC method). The concentration of the working solution should be optimized based on the expected concentration range of atropine in the samples and the sensitivity of the mass spectrometer.

Sample Preparation using Protein Precipitation

This protocol is a common method for extracting atropine and its internal standard from plasma or serum samples.

-

Sample Aliquoting: Aliquot a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume of the (Rac)-Atropine-d3 working solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add a precipitating agent, typically three volumes of ice-cold acetonitrile, to each tube.

-

Vortexing and Centrifugation: Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration and improve chromatographic peak shape.

-

LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system for analysis.

Atropine's Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Atropine is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, atropine inhibits the effects of acetylcholine, a major neurotransmitter of the parasympathetic nervous system. This antagonism leads to a variety of physiological effects, including increased heart rate, decreased salivation and bronchial secretions, and pupil dilation.

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). Atropine blocks all of these subtypes. The signaling pathways affected by atropine's antagonism are diverse and depend on the receptor subtype and the tissue in which it is expressed.

Caption: Simplified signaling pathway of muscarinic acetylcholine receptor antagonism by atropine.

This technical guide provides a comprehensive overview for the safe and effective use of (Rac)-Atropine-d3. Adherence to these guidelines is crucial for ensuring the integrity of research data and the safety of laboratory personnel.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Analytical Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Precision in Quantitative Analysis

In the landscape of quantitative analytical chemistry, particularly within drug development and clinical research, the accuracy and precision of measurements are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for its sensitivity and selectivity.[1] However, the analytical process is susceptible to variations that can compromise data integrity.[2] Factors such as sample loss during extraction, fluctuations in injection volume, and matrix-induced ion suppression or enhancement can introduce significant error.[3]

To mitigate these variables, an internal standard (IS) is incorporated into the analytical workflow.[2] The ideal IS is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer.[4] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely considered the "gold standard" for this purpose.[4][5] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[3][6] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they co-elute chromatographically and experience the same effects throughout the entire analytical process.[1][7]

This guide provides an in-depth exploration of the core principles, experimental protocols, and critical considerations for the effective use of deuterated internal standards in quantitative mass spectrometry.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of deuterated standards is founded on the principle of isotope dilution, a method of internal standardization.[8][9] The process involves adding a precisely known quantity of the deuterated internal standard to every sample, calibrator, and quality control (QC) before any sample processing begins.[2][9]

Because the deuterated standard is chemically homologous to the analyte, it experiences the same proportional losses during sample preparation and the same degree of ion suppression or enhancement in the mass spectrometer's source.[1][10] While the absolute signal intensity of both the analyte and the standard may fluctuate between injections, their ratio remains constant and is directly proportional to the analyte's concentration.[8][11] The concentration of the analyte in an unknown sample is determined by calculating the peak area ratio of the analyte to its deuterated standard and interpolating this value from a calibration curve.[3]

References

- 1. texilajournal.com [texilajournal.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. osti.gov [osti.gov]

- 9. Isotope dilution - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Characteristics of (Rac)-Atropine-d3

This technical guide provides a comprehensive overview of the physical and chemical properties of (Rac)-Atropine-d3, tailored for researchers, scientists, and professionals in drug development. This document outlines its fundamental characteristics, analytical methodologies for its characterization, and its primary mechanism of action.

Core Physical and Chemical Properties

(Rac)-Atropine-d3, the deuterated analog of (Rac)-Atropine, is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] The incorporation of deuterium atoms offers a distinct mass signature, facilitating precise quantification in complex biological matrices.

Quantitative Data Summary

The physical and chemical properties of (Rac)-Atropine-d3 are summarized in the tables below. It is important to note that while extensive data is available for the non-deuterated form, specific experimental values for the melting and boiling points of (Rac)-Atropine-d3 are not readily found in publicly available literature. Therefore, the values for unlabeled Atropine are provided for reference.

| Identifier | Value | Source |

| IUPAC Name | [(1S,5R)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate | PubChem[2] |

| CAS Number | 1276197-36-4, 60365-55-1 | Sigma-Aldrich, LGC Standards[3] |

| Molecular Formula | C₁₇H₂₀D₃NO₃ | MedChemExpress[1] |

| Molecular Weight | 292.39 g/mol | Sigma-Aldrich, PubChem[2] |

| Appearance | White to off-white solid | MedChemExpress[1] |

| Property | Value | Source |

| Melting Point | 115-118 °C (for non-deuterated Atropine) | ChemicalBook[4] |

| Boiling Point | Decomposes upon boiling (for non-deuterated Atropine) | ChemicalBook[5] |

| Solubility | Ethanol: ≥ 16 mg/mL (54.72 mM)DMSO: ≥ 10 mg/mL (34.20 mM) | MedChemExpress[1] |

| Storage Temperature | 2-8 °C | Sigma-Aldrich |

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Atropine is a well-characterized competitive antagonist of muscarinic acetylcholine receptors (mAChRs), exhibiting activity across all five subtypes (M1-M5). This non-selective antagonism blocks the effects of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system. In cardiac tissue, atropine's blockade of M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes prevents the acetylcholine-mediated decrease in intracellular cyclic AMP (cAMP) and the activation of acetylcholine-sensitive potassium channels (K_ACh). The net effect is an increase in heart rate and conduction velocity.

Experimental Protocols

The following sections detail generalized experimental methodologies for the characterization of (Rac)-Atropine-d3, based on established protocols for atropine and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of (Rac)-Atropine-d3. The presence of deuterium in the N-methyl group will result in the absence of the corresponding proton signal and a characteristic triplet in the ¹³C NMR spectrum due to C-D coupling.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (Rac)-Atropine-d3.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6) to a final concentration of 10-20 mg/mL in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-16 ppm.

-

-

Expected Observations: The spectrum will be consistent with the atropine structure, with the notable absence of the N-methyl proton signal which is typically observed around 2.3 ppm in the non-deuterated compound.

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

Expected Observations: The carbon corresponding to the N-methyl-d3 group will appear as a triplet due to coupling with deuterium (I=1), confirming the site of deuteration.

References

An In-depth Technical Guide to the Core Differences Between Atropine and (Rac)-Atropine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of atropine and its deuterated analog, (Rac)-Atropine-d3. The document outlines their distinct chemical and physical properties, explores their biological activities and mechanisms of action, and details their respective applications in research and development. A key focus is placed on the practical implications of isotopic labeling, distinguishing the therapeutic and analytical roles of these two compounds.

Chemical and Physical Properties

Atropine is a naturally occurring tropane alkaloid, existing as a racemic mixture of (S)- and (R)-hyoscyamine.[1] (Rac)-Atropine-d3 is a synthetic, isotopically labeled version of atropine where the three hydrogen atoms of the N-methyl group are replaced with deuterium.[2][3] This substitution results in a slightly higher molecular weight but does not significantly alter the fundamental chemical structure or physicochemical properties, aside from those relevant to mass spectrometry.[2] The primary utility of this isotopic labeling is in its application as an internal standard for quantitative analytical methods.[4]

| Property | Atropine | (Rac)-Atropine-d3 |

| Molecular Formula | C₁₇H₂₃NO₃ | C₁₇H₂₀D₃NO₃ |

| Molecular Weight | 289.37 g/mol [5] | 292.39 g/mol [2][3] |

| CAS Number | 51-55-8[1] | 1276197-36-4[4] |

| Appearance | White crystalline powder or colorless crystals | Solid |

| Primary Application | Therapeutic Agent (Muscarinic Antagonist) | Internal Standard for Quantitative Analysis[4] |

Mechanism of Action and Biological Activity

Atropine functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[6][7] By blocking these receptors, it inhibits the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system.[7][8] This antagonism leads to a range of physiological effects, including increased heart rate, reduced salivation and bronchial secretions, and pupil dilation.[6][8]

The biological activity of (Rac)-Atropine-d3 is presumed to be identical to that of atropine. For an isotopically labeled compound to serve as an effective internal standard in pharmacokinetic studies, its biological and physiological behavior must closely mimic the unlabeled analyte. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect" (KIE), where the rate of metabolic reactions involving the cleavage of this bond is slowed.[9][10][11] However, as the N-demethylation of atropine is a minor metabolic pathway, the KIE is not expected to significantly alter the overall pharmacokinetic profile or the primary mechanism of action as a receptor antagonist.

Signaling Pathway of Atropine at Muscarinic Receptors

Atropine blocks muscarinic receptors, which are G-protein coupled receptors. For instance, the M2 receptor, prevalent in the heart, is coupled to an inhibitory G-protein (Gi). Activation of this pathway by acetylcholine normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs), which hyperpolarizes the cell and slows the heart rate.[8] Atropine prevents these events by blocking the binding of acetylcholine to the receptor.

Caption: Atropine's antagonism of the M2 muscarinic receptor signaling pathway.

Pharmacokinetics

The pharmacokinetic properties of atropine have been well-characterized. Following intravenous administration, it is rapidly distributed throughout the body and has a plasma half-life of approximately 2 to 4 hours. Metabolism occurs primarily in the liver via enzymatic hydrolysis, with metabolites including noratropine and atropine-n-oxide. A significant portion of the drug is excreted unchanged in the urine.

For (Rac)-Atropine-d3 to function as a reliable internal standard, its pharmacokinetic profile must be nearly identical to that of atropine. This ensures that any loss of the analyte during sample preparation and analysis is mirrored by a proportional loss of the internal standard, allowing for accurate quantification.

| Pharmacokinetic Parameter | Atropine | (Rac)-Atropine-d3 |

| Plasma Half-life | 2-4 hours | Assumed to be identical to atropine for use as an internal standard. |

| Metabolism | Primarily hepatic hydrolysis. | Assumed to be identical to atropine for use as an internal standard. |

| Excretion | 13-50% excreted unchanged in urine. | Assumed to be identical to atropine for use as an internal standard. |

| Bioavailability (Oral) | ~25%[7] | Not applicable (used for in-vitro/analytical purposes). |

Summary of Key Differences

The core distinction between atropine and (Rac)-Atropine-d3 lies not in their biological activity but in their intended application, which is a direct consequence of the isotopic labeling.

| Feature | Atropine | (Rac)-Atropine-d3 |

| Isotopic Labeling | No | Deuterium labeled (N-methyl-d3)[2][3] |

| Primary Use | Therapeutic agent, pharmacological tool | Internal standard in quantitative mass spectrometry[4] |

| Regulatory Status | FDA-approved drug[6] | Research chemical |

| Key Property | Muscarinic receptor antagonism[6][7] | Distinct mass-to-charge (m/z) ratio from atropine |

Experimental Protocols

Quantification of Atropine in Plasma using LC-MS/MS with (Rac)-Atropine-d3 Internal Standard

This protocol provides a general methodology for the quantification of atropine in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (Rac)-Atropine-d3 as an internal standard.

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of atropine and (Rac)-Atropine-d3 (internal standard, IS) in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of atropine by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

Prepare a working solution of the IS ((Rac)-Atropine-d3) at an appropriate concentration (e.g., 100 ng/mL).

-

Spike blank plasma with the atropine working standards to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate atropine from matrix components (e.g., start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Atropine: Q1 (Precursor Ion) m/z 290.2 → Q3 (Product Ion) m/z 124.1

-

(Rac)-Atropine-d3 (IS): Q1 (Precursor Ion) m/z 293.2 → Q3 (Product Ion) m/z 124.1

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both atropine and the IS.

-

Calculate the ratio of the atropine peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of atropine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for atropine quantification using LC-MS/MS.

Competitive Muscarinic Receptor Binding Assay

This protocol describes a general method to determine the binding affinity of a compound (like atropine) for muscarinic receptors using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize a tissue rich in muscarinic receptors (e.g., rat brain cortex or heart ventricles) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the assay in triplicate. Each well will have a final volume of 200 µL.

-

Total Binding: Add assay buffer, membrane preparation (e.g., 50-100 µg protein), and a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) at a concentration near its Kd.

-

Non-specific Binding (NSB): Add the same components as for total binding, but also include a high concentration of an unlabeled antagonist (e.g., 1 µM atropine) to saturate the receptors.

-

Competitive Binding: Add assay buffer, membrane preparation, radioligand, and varying concentrations of the test compound (atropine) spanning a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filter discs into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average DPM of the NSB wells from the DPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the competitor (atropine) concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Atropine and (Rac)-Atropine-d3 are chemically analogous, with the latter distinguished by isotopic labeling. This seemingly minor structural modification leads to fundamentally different applications. Atropine is a well-established therapeutic agent and pharmacological tool used to antagonize muscarinic acetylcholine receptors. In contrast, (Rac)-Atropine-d3 serves as an indispensable tool in analytical chemistry, enabling the precise and accurate quantification of atropine in complex biological matrices through the isotope dilution mass spectrometry method. For researchers and drug development professionals, understanding these distinct roles is crucial for the appropriate application of each compound in their respective fields.

References

- 1. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (±)-Atropine-D3 | CAS 60365-55-1 | LGC Standards [lgcstandards.com]

- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Quantification of Atropine using (Rac)-Atropine-d3 by LC-MS/MS

Application Note

Introduction

Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors. It is used clinically for a variety of purposes, including the treatment of bradycardia, and as an antidote to organophosphate poisoning.[1] Accurate quantification of atropine in biological matrices is crucial for pharmacokinetic studies, toxicological analysis, and clinical monitoring. This application note provides a detailed protocol for the quantification of atropine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (Rac)-Atropine-d3 as an internal standard. The use of a stable isotope-labeled internal standard like (Rac)-Atropine-d3 is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[1]

Principle

This method utilizes a robust sample preparation procedure, either protein precipitation or solid-phase extraction, to isolate atropine and the internal standard from the biological matrix. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of atropine to (Rac)-Atropine-d3 against a calibration curve prepared with known concentrations of the analyte.

Experimental Protocols

Materials and Reagents

-

Atropine sulfate (Reference Standard)

-

(Rac)-Atropine-d3 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Deionized water (18.2 MΩ·cm)

-

Drug-free plasma (for calibration standards and quality controls)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis WCX) (optional)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)

-

Analytical column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 50 mm)

-

Autosampler

-

Nitrogen generator

Preparation of Stock and Working Solutions

-

Atropine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of atropine sulfate in methanol to obtain a final concentration of 1 mg/mL.

-

(Rac)-Atropine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of (Rac)-Atropine-d3 in methanol to obtain a final concentration of 1 mg/mL.

-

Atropine Working Solutions: Prepare a series of working solutions by serially diluting the atropine stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples.

-

(Rac)-Atropine-d3 Working Solution (Internal Standard): Dilute the (Rac)-Atropine-d3 stock solution with acetonitrile to a final concentration of 10 ng/mL.

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction.

Method 1: Protein Precipitation

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 300 µL of the internal standard working solution (10 ng/mL (Rac)-Atropine-d3 in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE)

-

Condition an Oasis WCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting conditions.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: Waters Acquity HSS T3, 1.8 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

MRM Transitions:

-

Prepare a 1 µg/mL solution of (Rac)-Atropine-d3 in 50:50 methanol:water.

-

Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

-

Perform a full scan in Q1 to determine the m/z of the precursor ion (protonated molecule, [M+H]⁺). For Atropine-d3, this is expected to be approximately m/z 293.2.

-

Perform a product ion scan by selecting the determined precursor ion in Q1 and scanning Q3 to identify the most abundant and stable fragment ions.

-

Select the most intense product ion for the primary quantifying transition and a second, less intense ion for a qualifying transition.

-

Optimize the collision energy and declustering potential for each transition to maximize the signal intensity.

Based on published data for atropine, the following transitions can be used:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |

| Atropine | 290.2 | 124.1 | 150 | 35 | 80 |

| (Rac)-Atropine-d3 | To be determined | To be determined | 150 | To be determined | To be determined |

Note: The user must validate the MRM transitions for (Rac)-Atropine-d3 prior to sample analysis.

Data Presentation

The quantitative performance of the method should be evaluated according to regulatory guidelines. Key parameters are summarized in the table below, with example data from published atropine assays.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy at LLOQ | 85 - 115% |

| Precision at LLOQ | < 20% |

| Intra-day Accuracy | 90 - 110% |

| Intra-day Precision | < 15% |

| Inter-day Accuracy | 90 - 110% |

| Inter-day Precision | < 15% |

| Matrix Effect | Minimal and compensated by IS |

| Recovery | > 85% |

Visualizations

Caption: Experimental workflow for atropine quantification.

References

Application Note: High-Throughput Bioanalytical Method for (Rac)-Atropine Quantification in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of (Rac)-Atropine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs (Rac)-Atropine-d3 as a stable isotopically labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is utilized for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic and toxicological studies. The method has been validated over a linear range of 0.10 to 50.00 ng/mL and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery.

Introduction

Atropine is a competitive antagonist of muscarinic acetylcholine receptors and is used clinically for a variety of indications, including bradycardia, and as an antidote to organophosphate poisoning.[1][2] Accurate quantification of atropine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[3] This application note describes a validated LC-MS/MS method for the determination of (Rac)-Atropine in human plasma, utilizing (Rac)-Atropine-d3 as the internal standard to correct for matrix effects and variations in sample processing.[4]

Experimental

Materials and Reagents

-

(Rac)-Atropine and (Rac)-Atropine-d3 standards were sourced from a certified reference material provider.

-

LC-MS/MS grade acetonitrile, methanol, and formic acid were purchased from a reputable supplier.

-

Human plasma was obtained from a commercial vendor.

-

Ultrapure water was generated using a laboratory water purification system.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of (Rac)-Atropine and (Rac)-Atropine-d3 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 methanol/water mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Protocols

Sample Preparation Protocol

A protein precipitation method was employed for the extraction of (Rac)-Atropine from plasma samples.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of (Rac)-Atropine-d3 internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | Zorbax XDB-CN (75mm x 4.6mm i.d., 3.5µm) or equivalent[3] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 95% B) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 4°C |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | (Rac)-Atropine: m/z 290.2 → 124.1 (Quantifier), m/z 290.2 → 93.1 (Qualifier)(Rac)-Atropine-d3: m/z 293.2 → 127.1 (Quantifier) |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 3000 V |

| Dwell Time | 100 ms |

Results and Discussion

The developed method was validated according to established bioanalytical method validation guidelines.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.10 to 50.00 ng/mL for (Rac)-Atropine in human plasma.[3] The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 0.10 ng/mL, with a signal-to-noise ratio greater than 10.[5]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, mid, and high). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 0.10 | <15% | 85-115% | <15% | 85-115% |

| Low QC | 0.30 | <15% | 85-115% | <15% | 85-115% |

| Mid QC | 10.0 | <15% | 85-115% | <15% | 85-115% |

| High QC | 40.0 | <15% | 85-115% | <15% | 85-115% |

Data presented here are representative and based on typical performance of similar validated methods.[3][5]

Recovery and Matrix Effect

The extraction recovery of (Rac)-Atropine from human plasma was determined to be consistent and reproducible, typically in the range of 85-95%.[6] The use of a stable isotopically labeled internal standard effectively compensated for any potential matrix effects, ensuring the reliability of the quantitative results.

Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. litfl.com [litfl.com]

- 3. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (Rac)-Atropine-d3 in Clinical and Forensic Toxicology

Application Note & Protocol

(Rac)-Atropine-d3 serves as a critical internal standard for the accurate quantification of atropine in biological matrices. This deuterated analog of atropine is an indispensable tool in clinical and forensic toxicology, where precise measurement of atropine levels is crucial for diagnosing poisoning, monitoring therapeutic drug levels, and in post-mortem investigations. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis.